molecular formula C17H22N6O3S B2777153 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034204-18-5

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2777153
M. Wt: 390.46
InChI Key: XHKYAKWWOFYDIQ-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds with sulfonamide moieties have been extensively studied for their antibacterial properties. The synthesis of new heterocyclic compounds containing a sulfonamido moiety aims at developing effective antibacterial agents. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds incorporating a sulfonamido moiety, exhibiting high antibacterial activities, indicating their potential as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Similarly, Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, showing promising results in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Activity

Sulfonamide moieties have also shown significant promise in anticancer research. The synthesis and evaluation of novel N-arylpyrazole derivatives bearing the sulfonamide moiety as cytotoxic agents highlight the potential of these compounds as effective anticancer agents. Duan et al. (2016) reported that several synthesized compounds exhibited promising cytotoxicity against human tumor cell lines, indicating their potential use in cancer therapy (Duan et al., 2016).

Carbonic Anhydrase Inhibition

Compounds containing sulfonamide moieties have been investigated for their carbonic anhydrase inhibitory activities, which have applications in treating conditions like glaucoma, edema, and certain neurological disorders. For example, new chalcone derivatives with pyrazole and sulfonamide pharmacophores were studied for their carbonic anhydrase inhibitory activities, indicating the therapeutic potential of these compounds in treating diseases associated with carbonic anhydrase (Tuğrak et al., 2021).

Insecticidal Agents

Sulfonamide derivatives have been explored for their potential use as insecticidal agents. Soliman et al. (2020) synthesized a novel series of compounds incorporating a sulfonamide-bearing thiazole moiety, which showed potent toxic effects against the cotton leafworm, indicating their potential as insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c1-11-16(12(2)23(3)21-11)27(24,25)22-13-4-6-14(7-5-13)26-17-15(10-18)19-8-9-20-17/h8-9,13-14,22H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKYAKWWOFYDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide

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